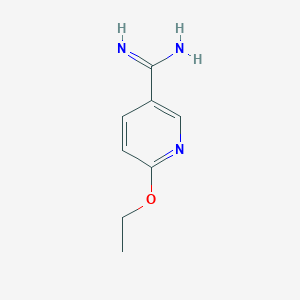

6-Ethoxynicotinimidamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Ethoxynicotinimidamide is a chemical compound that belongs to the class of nicotinamides It is characterized by the presence of an ethoxy group attached to the nicotinamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethoxynicotinimidamide typically involves the reaction of 6-ethoxynicotinic acid with an appropriate amine under specific conditions. One common method includes the following steps:

Starting Material: 6-Ethoxynicotinic acid.

Reagent: Ammonia or an amine.

Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol, at a temperature range of 50-100°C. The reaction mixture is stirred for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include:

Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain optimal reaction conditions and improve yield.

Catalysis: Employing catalysts to enhance the reaction rate and selectivity.

Purification: Using techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

6-Ethoxynicotinimidamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: Formation of oxides or hydroxyl derivatives.

Reduction: Formation of amines or other reduced compounds.

Substitution: Formation of substituted nicotinamides.

Scientific Research Applications

6-Ethoxynicotinimidamide has several scientific research applications, including:

Chemistry

Catalysis: Used as a ligand in catalytic reactions to enhance reaction rates and selectivity.

Synthesis: Employed in the synthesis of complex organic molecules.

Biology

Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in studying enzyme kinetics and mechanisms.

Cell Signaling: Involved in modulating cell signaling pathways.

Medicine

Drug Development: Explored as a potential therapeutic agent for various diseases due to its biological activity.

Diagnostics: Used in diagnostic assays to detect specific biomolecules.

Industry

Material Science: Utilized in the development of new materials with specific properties.

Agriculture: Investigated for its potential use in agrochemicals.

Mechanism of Action

The mechanism of action of 6-Ethoxynicotinimidamide involves its interaction with specific molecular targets and pathways. It can:

Bind to Enzymes: Inhibit enzyme activity by binding to the active site or allosteric sites.

Modulate Receptors: Interact with cell surface receptors to influence signaling pathways.

Alter Gene Expression: Affect the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

6-Aminonicotinamide: A potent antimetabolite of nicotinamide, used as a competitive inhibitor of NADP±dependent enzymes.

6-Methylnicotinamide: Known for its role in metabolic pathways and potential therapeutic applications.

Uniqueness

6-Ethoxynicotinimidamide is unique due to the presence of the ethoxy group, which imparts distinct chemical and biological properties. This modification can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and industrial applications.

Biological Activity

6-Ethoxynicotinimidamide is a compound of interest in medicinal chemistry, particularly for its potential biological activity. This article reviews the biological properties, mechanisms of action, and therapeutic implications of this compound based on diverse research findings.

This compound is characterized by its unique structural features that contribute to its biological activity. The molecular formula is C11H12N4O, with a molecular weight of 220.24 g/mol. The compound's structure includes an ethoxy group attached to a nicotinic core, which is crucial for its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C11H12N4O |

| Molecular Weight | 220.24 g/mol |

| IUPAC Name | This compound |

| Structural Features | Ethoxy and Nicotinic Core |

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes in the body. It may act as a modulator of nicotinic acetylcholine receptors (nAChRs), influencing neurotransmission and potentially offering neuroprotective effects. Additionally, it may exhibit anti-inflammatory properties by inhibiting specific signaling pathways involved in inflammation.

Biological Activity

Research has demonstrated several key biological activities associated with this compound:

- Neuroprotective Effects : Studies indicate that the compound can protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases.

- Anti-inflammatory Properties : In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent.

- Antimicrobial Activity : Preliminary investigations suggest that the compound exhibits antimicrobial properties against certain bacterial strains.

Case Studies

- Neuroprotection in Cell Cultures : A study involving neuronal cell cultures treated with this compound showed a significant reduction in cell death induced by oxidative stress, highlighting its protective role against neurotoxicity.

- Anti-inflammatory Response : In a model of inflammation induced by lipopolysaccharides (LPS), treatment with this compound resulted in decreased levels of TNF-alpha and IL-6, supporting its potential use in inflammatory disorders.

- Antimicrobial Screening : In vitro assays against Staphylococcus aureus revealed that this compound inhibited bacterial growth at concentrations lower than those required for conventional antibiotics.

Research Findings

Recent studies have focused on elucidating the specific pathways through which this compound exerts its effects. Notable findings include:

- Receptor Binding Studies : Binding affinity assays demonstrated that the compound has a higher affinity for nAChRs compared to nicotine, suggesting enhanced pharmacological effects.

- Cytotoxicity Assessments : Cytotoxicity tests revealed that while the compound is effective against cancer cell lines, it exhibits selective toxicity, sparing normal cells at therapeutic concentrations.

Properties

Molecular Formula |

C8H11N3O |

|---|---|

Molecular Weight |

165.19 g/mol |

IUPAC Name |

6-ethoxypyridine-3-carboximidamide |

InChI |

InChI=1S/C8H11N3O/c1-2-12-7-4-3-6(5-11-7)8(9)10/h3-5H,2H2,1H3,(H3,9,10) |

InChI Key |

CMHVUJCNDVGLOH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=NC=C(C=C1)C(=N)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.